8-Amino-N-[1-(Cyclopropylcarbonyl)azetidin-3-Yl]-2-(3-Fluorophenyl)-1,7-Naphthyridine-5-Carboxamide
Overview
Description
GNE-495 is an orally bioavailable, potent, and selective MAP4K4 inhibitor (IC50 = 3.7 nM). In cell sprouting assays, it increases the number of protrusions. In a mouse model of oxygen-induced retinopathy, GNE-495 normalizes the percentage of pathological vessels and hemorrhagic areas.
GNE-495 is a potent and selective MAP4K4 Inhibitor with efficacy in retinal angiogenesis. GNE-495 showed excellent potency and good PK and was used to demonstrate in vivo efficacy in a retinal angiogenesis model recapitulating effects that were observed in the inducible Map4k4 knockout mice. Mitogen-activated protein kinase kinase kinase kinase (MAP4K4, or HGK), and its homologues Misshapen and MIG-15 have been shown to regulate a multitude of biological processes, including embryonic development,metabolism, inflammation, neural regeneration, angiogenesis, and cancer.
Scientific Research Applications
Antibacterial Properties
Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria
A study by Frigola et al. (1994) investigated 7-azetidinylquinolones and naphthyridines, which are structurally similar to the compound . These compounds demonstrated potent in vitro activity against both Gram-positive and Gram-negative bacteria. The research also explored the structure-activity relationships of these compounds, which could be relevant to understanding the properties of 8-Amino-N-[1-(Cyclopropylcarbonyl)azetidin-3-yl]-2-(3-Fluorophenyl)-1,7-Naphthyridine-5-Carboxamide (Frigola et al., 1994).
Potent In Vivo Antibacterial Efficacy
Another study by Frigola et al. (1995) on 7-azetidinylquinolones revealed the significance of stereochemistry in enhancing in vitro activity and oral efficacy. This insight into stereochemical effects could be extrapolated to the compound to predict its efficacy (Frigola et al., 1995).
Novel Antibacterial 8-Chloroquinolone Derivatives
Kuramoto et al. (2003) studied similar compounds with modifications in the quinolone structure, demonstrating their significant antibacterial activities. These findings provide a broader understanding of how structural modifications can influence the antibacterial properties of compounds like 8-Amino-N-[1-(Cyclopropylcarbonyl)azetidin-3-yl]-2-(3-Fluorophenyl)-1,7-Naphthyridine-5-Carboxamide (Kuramoto et al., 2003).
Anti-Inflammatory and Anticancer Properties
Anti-Inflammatory and Anticancer Potential
A study by Madaan et al. (2013) focused on 1,8-naphthyridine-3-carboxamide derivatives, which showed high cytotoxicity against cancer cell lines and inhibited pro-inflammatory cytokines. This suggests potential applications of similar compounds in cancer therapy and inflammation control (Madaan et al., 2013).
Broad-Spectrum Antibacterial Activity
Research by Frigola et al. (1993) on azetidinyl derivatives indicated a broad-spectrum antibacterial activity, particularly against Gram-positive organisms. This provides insights into the potential use of the compound for treating a variety of bacterial infections (Frigola et al., 1993).
In Vivo Antimycobacterial Activity
Sriram et al. (2007) synthesized and evaluated naphthyridine-3-carboxylic acids for their antimycobacterial properties, suggesting that the compound could have applications in treating mycobacterial infections (Sriram et al., 2007).
properties
IUPAC Name |
8-amino-N-[1-(cyclopropanecarbonyl)azetidin-3-yl]-2-(3-fluorophenyl)-1,7-naphthyridine-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2/c23-14-3-1-2-13(8-14)18-7-6-16-17(9-25-20(24)19(16)27-18)21(29)26-15-10-28(11-15)22(30)12-4-5-12/h1-3,6-9,12,15H,4-5,10-11H2,(H2,24,25)(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXCIBJXJYBWPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)NC(=O)C3=CN=C(C4=C3C=CC(=N4)C5=CC(=CC=C5)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Amino-N-[1-(Cyclopropylcarbonyl)azetidin-3-Yl]-2-(3-Fluorophenyl)-1,7-Naphthyridine-5-Carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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